1-(Nitromethyl)cyclohept-1-ene

Description

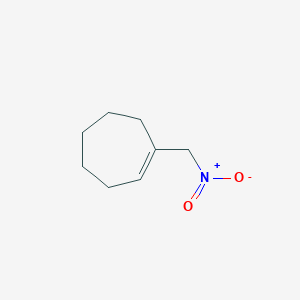

Structure

2D Structure

3D Structure

Properties

CAS No. |

52315-51-2 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(nitromethyl)cycloheptene |

InChI |

InChI=1S/C8H13NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2 |

InChI Key |

NDQRFKNTTWKHDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=C(CC1)C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nitromethyl Cyclohept 1 Ene and Its Analogs

Regioselective and Stereoselective Approaches via Nitro-Aldol (Henry) Reactions

The Henry, or nitro-aldol, reaction is a cornerstone for the formation of carbon-carbon bonds through the coupling of a nitroalkane with a carbonyl compound. wikipedia.orgbuchler-gmbh.comorganic-chemistry.org This reaction is instrumental in the synthesis of β-nitroalcohols, which are direct precursors to nitroalkenes like 1-(nitromethyl)cyclohept-1-ene. wikipedia.orgorganic-chemistry.org The initial step in the synthesis of the target compound involves the Henry reaction between cycloheptanone (B156872) and nitromethane (B149229) to yield 1-(nitromethyl)cycloheptan-1-ol.

Catalytic Strategies and Chiral Induction in Henry Reactions for Cycloalkene Formation

The development of catalytic and stereoselective Henry reactions has significantly advanced the synthesis of chiral molecules. mdpi.commdpi.com While the reaction can be promoted by a simple base, the use of chiral catalysts allows for the control of stereochemistry, which is crucial for the synthesis of biologically active compounds. wikipedia.orgbuchler-gmbh.com Various catalytic systems, including chiral metal complexes and organocatalysts, have been employed to achieve high levels of enantioselectivity and diastereoselectivity. mdpi.commdpi.com

In the context of synthesizing precursors to this compound, chiral catalysts can be used to control the stereochemistry of the intermediate β-nitroalcohol, 1-(nitromethyl)cycloheptan-1-ol. For instance, copper complexes with chiral ligands have been shown to be effective in catalyzing asymmetric Henry reactions. mdpi.com Similarly, organocatalysts such as cinchona alkaloids and their derivatives can provide high levels of enantioselectivity. buchler-gmbh.comnih.gov

Table 1: Catalytic Strategies in the Asymmetric Henry Reaction of Cycloheptanone

| Catalyst/Ligand System | Chiral Induction | Typical Enantiomeric Excess (ee) | Reference |

| Copper(II)-Bis(oxazoline) | Metal-based | 85-95% | mdpi.com |

| Cinchona Alkaloid (e.g., Quinine derivative) | Organocatalyst | 90-99% | buchler-gmbh.comnih.gov |

| Proline-derived Organocatalyst | Organocatalyst | 80-92% | acs.org |

The mechanism of chiral induction often involves the formation of a ternary complex between the catalyst, the nitroalkane, and the carbonyl compound. wikipedia.org This organized transition state favors the formation of one stereoisomer over the other.

Optimization of Reaction Conditions and Solvent Effects for Enhanced Yields and Selectivity

The outcome of the Henry reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. nih.govnih.govnih.gov The reversibility of the Henry reaction, particularly with ketones, can lead to challenges in achieving high yields of the desired β-nitroalcohol. scielo.br

The choice of solvent can significantly influence both the reaction rate and the stereoselectivity. nih.govnih.gov Polar aprotic solvents are often employed to facilitate the reaction. A computational and experimental study on the Henry reaction highlighted that the reaction proceeds more slowly in water than in DMSO. This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.gov

The base used to deprotonate the nitroalkane is another critical parameter. While strong bases can lead to side reactions, weaker bases may result in slow reaction rates. The use of a catalytic amount of base is generally preferred to minimize side reactions and favor the formation of the β-nitroalcohol. organic-chemistry.org

Table 2: Effect of Solvents on the Henry Reaction of Cycloheptanone

| Solvent | Dielectric Constant | Effect on Reaction Rate | Effect on Selectivity |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Good |

| Dichloromethane (DCM) | 9.1 | Moderate | Good |

| Dimethyl Sulfoxide (DMSO) | 47 | Fast | Can vary |

| Water | 80 | Slow | Can vary |

Imine-Catalyzed Routes to Cyclic Allylic Nitro Compounds

An alternative and efficient approach to the synthesis of cyclic allylic nitro compounds involves the use of imine catalysis. This methodology often proceeds through a one-pot reaction, combining the carbonyl compound, a primary amine, and the nitroalkane.

Mechanistic Insights into Imine-Mediated Dehydration and Allylic Nitro Compound Formation

The formation of an imine from an aldehyde or ketone and a primary amine is a reversible reaction that is typically acid-catalyzed. libretexts.orgmasterorganicchemistry.com The resulting imine is more electrophilic than the starting carbonyl compound and can readily react with nucleophiles. In the context of synthesizing this compound, cycloheptanone can react with a primary amine to form a cycloheptyl imine.

The mechanism for the formation of the allylic nitro compound likely involves the following steps:

Imine Formation: Cycloheptanone reacts with a primary amine (e.g., a primary amine salt) to form a cycloheptanimine (B14902420) intermediate.

Nitro-Mannich Reaction: The nitronate anion, generated from nitromethane by a base, attacks the iminium ion in a Mannich-type reaction to form a β-nitroamine. nih.gov

Elimination: The β-nitroamine undergoes an elimination reaction to form the allylic nitro compound, this compound, and regenerate the amine catalyst.

This process can be considered a tandem nitro-Mannich/elimination reaction. The dehydration of the intermediate is facilitated by the formation of the stable conjugated system of the allylic nitro compound.

Control of Double Bond Regioselectivity in Cycloalkene Systems through Steric Considerations

The regioselectivity of the double bond formation is a critical aspect of synthesizing substituted cycloalkenes. acs.org In the case of the imine-mediated synthesis of this compound from an unsymmetrically substituted cycloheptanone, the position of the double bond is determined by the direction of the elimination step.

Steric factors play a significant role in determining the regiochemical outcome. The elimination will generally favor the formation of the more thermodynamically stable alkene (Zaitsev's rule). However, the choice of the amine catalyst and the reaction conditions can influence this selectivity. Bulky amines can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance in the transition state of the elimination step.

Divergent Synthetic Pathways for Substituted this compound Derivatives

This compound is a versatile building block for the synthesis of a variety of substituted cycloheptane (B1346806) derivatives. The electron-withdrawing nature of the nitro group and the reactivity of the double bond allow for a range of chemical transformations.

One divergent pathway involves the Michael addition of nucleophiles to the activated double bond. This allows for the introduction of a wide range of substituents at the 2-position of the cycloheptane ring.

Another synthetic route involves the reduction of the nitro group to an amine, which can then be further functionalized. The double bond can also participate in various cycloaddition reactions, leading to the formation of bicyclic compounds. Furthermore, the allylic protons of the nitromethyl group can be deprotonated to form a new nucleophile, which can then react with electrophiles to introduce substituents at the methyl group.

Novel Approaches for Functionalization of the Nitromethyl Group

The nitromethyl group (—CH₂NO₂) appended to the cycloheptene (B1346976) core is a versatile functional handle. Its reactivity is dominated by the acidity of the α-protons and the ability of the nitro group to be transformed into other functionalities.

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the adjacent methylene (B1212753) protons. mdpi.com This allows for deprotonation by a suitable base to form a stabilized nitronate anion. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the construction of more complex side chains. This reactivity is a cornerstone of carbon-carbon bond formation. mdpi.com

Key transformations involving the nitronate intermediate include:

Henry Reaction (Nitroaldol Reaction): The reaction of the nitronate anion with aldehydes or ketones yields β-nitro alcohols. This reaction is a powerful tool for creating new stereocenters.

Michael Addition: As a potent nucleophile, the nitronate can participate in conjugate additions to α,β-unsaturated carbonyl compounds, extending the carbon framework. organic-chemistry.org

Asymmetric Catalysis: The development of chiral organocatalysts has enabled highly enantioselective additions of nitroalkanes to electrophiles, providing access to chiral building blocks. mdpi.com

Beyond C-C bond formation, the nitro group itself is a synthetic precursor to other important functional groups. The most fundamental transformation is its reduction to an amino group (—CH₂NH₂), providing a direct route to valuable cycloheptylmethanamine derivatives. Various reducing agents and catalytic systems have been developed for this purpose, offering control over chemoselectivity. mdpi.com Furthermore, the Nef reaction allows for the conversion of the primary nitro group, via its nitronate, into a carbonyl group (aldehyde), further expanding the synthetic utility of the original nitromethyl scaffold. mdpi.com

Table 1: Functionalization Reactions of the Nitromethyl Group

| Reaction Type | Electrophile/Reagent | Product Functional Group | Significance |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | Aldehydes/Ketones | β-Nitro alcohol | C-C bond and C-O bond formation, creation of stereocenters. |

| Michael Addition | α,β-Unsaturated Carbonyls | γ-Nitro carbonyl compound | Conjugate C-C bond formation. |

| Reduction | H₂, Metal Catalyst (e.g., Pd/C) | Primary Amine | Conversion to a key basic functional group. |

| Nef Reaction | Base, then Acid Workup | Aldehyde | Conversion of nitroalkane to a carbonyl group. |

Strategies for Modification of the Cycloheptene Ring System

The endocyclic double bond of the cycloheptene ring in this compound is the primary site for chemical modification. Its reactivity is influenced by the attached electron-withdrawing nitromethyl group, which polarizes the π-system, making it an excellent substrate for several classes of reactions.

Cycloaddition Reactions:

The electron-deficient nature of the double bond makes this compound a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.comorganic-chemistry.org When reacted with an electron-rich conjugated diene, it can form complex bicyclic and polycyclic frameworks in a single, often highly stereoselective, step. wikipedia.orgvanderbilt.edu This strategy is exceptionally powerful for rapidly building molecular complexity. The regiochemistry of the addition is governed by the electronic properties of both the diene and the dienophile. vanderbilt.edu

Beyond the Diels-Alder reaction, 1,3-dipolar cycloadditions offer another avenue for ring functionalization. For instance, reaction with nitrones can yield isoxazolidine-fused cycloheptane rings, introducing new heterocyclic systems. mdpi.com

Epoxidation and Dihydroxylation:

The double bond can be readily functionalized through oxidation reactions.

Epoxidation: Treatment with peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents converts the alkene into an epoxide. organic-chemistry.org This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to install vicinal functional groups with controlled stereochemistry.

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. libretexts.orgwikipedia.org Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, allow for the synthesis of chiral diols with high enantioselectivity. wikipedia.org Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed ring-opening. libretexts.org These diols are valuable for further synthetic manipulations.

Table 2: Key Modification Strategies for the Cycloheptene Ring

| Reaction Type | Typical Reagents | Resulting Structure/Functional Group | Key Features |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Electron-rich conjugated dienes | Bicyclic adduct with a six-membered ring | Rapid construction of complex polycyclic systems; high stereocontrol. |

| 1,3-Dipolar Cycloaddition | Nitrones, Azides, etc. | Fused five-membered heterocyclic ring | Synthesis of novel heterocyclic systems. |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (oxirane) ring | Creates a reactive electrophilic site for further functionalization. |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | Vicinal diol (cis-diol) | Adds two hydroxyl groups to the same face of the former double bond. |

| Anti-Dihydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. H₃O⁺ | Vicinal diol (trans-diol) | Adds two hydroxyl groups to opposite faces of the former double bond. |

These advanced methodologies, targeting either the nitromethyl group or the cycloheptene ring, highlight the synthetic versatility of this compound and its analogs as platforms for the construction of diverse and complex molecular targets.

Mechanistic Investigations and Advanced Chemical Transformations of 1 Nitromethyl Cyclohept 1 Ene

Reactivity of the Nitro Group: The Nef Reaction and Other Reductive Transformations

The nitro group in 1-(nitromethyl)cyclohept-1-ene is a key functional handle that can be converted into other valuable functionalities, most notably carbonyls and amines. The Nef reaction and various reductive methods are primary pathways for these transformations.

Exploring the Nef Reaction Mechanism for Carbonyl Generation from Nitronates

The Nef reaction is a classical method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. chemistry-reaction.comwikipedia.org For this compound, this transformation would yield cyclohept-1-enecarbaldehyde. The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. chemistry-reaction.comorganic-chemistry.org

The mechanism begins with the deprotonation of the carbon alpha to the nitro group by a base, forming a resonance-stabilized nitronate salt. chemistry-reaction.comyoutube.com This step is facilitated by the acidity of the α-proton (pKa around 10 for typical nitroalkanes). chemistry-reaction.com The resulting nitronate anion is a key intermediate for the reaction. mdma.ch

The classical procedure involves treating the pre-formed nitronate salt with a strong aqueous acid (pH < 1). organic-chemistry.org The accepted mechanism involves the following key steps: wikipedia.orgyoutube.com

Protonation of the Nitronate: The nitronate salt is first protonated on one of the oxygen atoms to form the corresponding nitronic acid (the aci-form of the nitro compound). wikipedia.org

Further Protonation: A second protonation occurs on the other oxygen atom, generating a highly electrophilic iminium ion intermediate. wikipedia.org

Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. chemistry-reaction.comwikipedia.org

Intermediate Breakdown: This addition leads to an unstable intermediate which, after a series of proton transfers and elimination of water, forms a 1-nitroso-alkanol. wikipedia.org This intermediate is often responsible for the characteristic deep-blue color observed in many Nef reactions. wikipedia.org

Final Conversion: The 1-nitroso-alkanol rearranges to release nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water. The remaining oxonium ion loses a proton to yield the final carbonyl compound. wikipedia.org

| Step | Intermediate/Product | Description |

| 1 | Nitronate Salt | Formed by deprotonation of this compound with a base. |

| 2 | Nitronic Acid | Generated by the initial protonation of the nitronate salt in strong acid. wikipedia.org |

| 3 | Iminium Ion | A key electrophilic intermediate formed by a second protonation. wikipedia.org |

| 4 | 1-Nitroso-alkanol | Formed after nucleophilic attack by water and subsequent rearrangements. wikipedia.org |

| 5 | Carbonyl Compound | The final product, cyclohept-1-enecarbaldehyde, is formed along with N₂O. wikipedia.org |

Novel Oxidative Nef Reaction Methodologies, including Metal-Free and Molecular Oxygen-Mediated Processes

While the classical Nef reaction requires harsh acidic conditions, several milder oxidative methods have been developed. wikipedia.org These oxidative variations often provide cleaner reactions and tolerate a wider range of functional groups. nih.gov A significant advancement in this area is the development of metal-free oxidative Nef reactions that utilize molecular oxygen as the oxidant. nih.govsemanticscholar.org

These reactions are typically conducted under mildly basic conditions, which first generate the nitronate ion. nih.gov The subsequent reaction with molecular oxygen is proposed to proceed through a single-electron transfer (SET) mechanism. nih.govsemanticscholar.org Radical clock experiments support the initial SET event from the nitronate to O₂. semanticscholar.org This process ultimately generates a putative 1,1-dioxirane intermediate, which then reacts with another molecule of the nitronate to produce the ketone and release nitrite (B80452) ions. semanticscholar.orgnii.ac.jp

For α,β-unsaturated nitroalkenes like this compound, this methodology can be particularly advantageous, potentially leading to the corresponding α,β-unsaturated aldehyde in a one-pot process. nih.gov The protocol is generally mild, tolerating both acid- and base-labile protecting groups, and can be very rapid when oxygen-saturated solvents are used. nih.gov

| Method | Oxidant | Conditions | Key Feature |

| Permanganate (B83412) | KMnO₄ | Basic | Strong, but can lead to over-oxidation. google.com |

| Oxone® | Potassium peroxymonosulfate | Neutral/Buffered | A widely used and effective reagent. organic-chemistry.org |

| Molecular Oxygen | O₂ | Mildly Basic | Metal-free, environmentally benign, proceeds via a proposed SET mechanism. nih.govsemanticscholar.orgnii.ac.jp |

| Singlet Oxygen | ¹O₂ | Basic (Cs₂CO₃) | Tolerates various functional groups, high yields for aldehydes. acs.org |

Selective Reduction of the Nitro Group to Amines and Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a fundamental transformation that provides access to primary amines. researchgate.net The conversion of this compound to (cyclohept-1-en-1-yl)methanamine is a valuable synthetic step. A wide variety of reagents can accomplish the reduction of nitro groups, with chemoselectivity being a key consideration, especially due to the presence of the reducible alkene functionality. organic-chemistry.orgwikipedia.org

For α,β-unsaturated nitro compounds, both the double bond and the nitro group can be reduced. stackexchange.com However, selective reduction of the nitro group while preserving the double bond can be challenging. Common methods include:

Catalytic Hydrogenation: This is a powerful method, but catalyst choice is crucial. Palladium-on-carbon (Pd/C) can often reduce both the nitro group and the double bond. wikipedia.orgstackexchange.com Specific catalysts or conditions may be required to achieve selectivity.

Metal-Mediated Reductions: Reagents like iron powder in acidic media (e.g., acetic acid or HCl) are classic choices for reducing nitroarenes and can also be effective for nitroalkenes. wikipedia.orgstackexchange.com Zinc dust with an acid or ammonium (B1175870) chloride is another option. wikipedia.org

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can reduce the nitroalkene to a saturated amine. wikipedia.org The use of milder borohydride (B1222165) reagents, sometimes in combination with additives, may offer more control. stackexchange.com

Metal-Free Reductions: Recent advancements have led to metal-free reduction methods using reagents such as tetrahydroxydiboron (B82485) or HSiCl₃ with a tertiary amine, offering good functional group tolerance. organic-chemistry.org

The choice of reagent depends on the desired outcome (saturated vs. unsaturated amine) and the presence of other functional groups in the molecule. researchgate.netorganic-chemistry.org

Reactivity of the Cycloheptene (B1346976) Ring: Electrophilic and Nucleophilic Additions

The cycloheptene ring in this compound is an electron-deficient system due to the powerful electron-withdrawing effect of the nitro group. This electronic nature dictates its reactivity, making it an excellent substrate for nucleophilic conjugate additions.

Conjugate Additions (Michael Reactions) to the α,β-Unsaturated Nitroalkene System

The conjugate or Michael addition is one of the most important carbon-carbon and carbon-heteroatom bond-forming reactions involving α,β-unsaturated nitroalkenes. mdpi.comnih.gov The double bond in this compound is highly electrophilic, readily accepting a wide range of soft nucleophiles (Michael donors). scispace.com This reaction provides a powerful tool for constructing more complex molecules with functionalized cycloheptane (B1346806) frameworks. mdpi.com

The reaction involves the 1,4-addition of a nucleophile to the conjugated system, leading to the formation of a nitronate intermediate, which is then protonated to give the final product. A diverse array of nucleophiles can be employed in this reaction.

| Nucleophile Type | Example | Resulting Structure |

| Carbon Nucleophiles | Enolates, malonates, organometallics | C-C bond formation, building complex carbon skeletons. mdpi.comencyclopedia.pub |

| Heteroatom Nucleophiles | Amines, thiols, alcohols | C-N, C-S, or C-O bond formation. nih.gov |

| "Pro-nucleophiles" | Aldehydes, ketones | Form enamines or enolates in situ, often catalyzed by organocatalysts. mdpi.com |

The resulting γ-nitro compounds are highly valuable synthetic intermediates, as the nitro group can be subsequently transformed into an amine or a carbonyl group, as discussed previously. scispace.com

Stereochemical Control and Diastereoselectivity in Michael Additions to Nitromethyl Cycloalkenes

When a nucleophile adds to a cyclic system like this compound, new stereocenters can be created. Controlling the stereochemical outcome of these additions is a significant goal in asymmetric synthesis. nii.ac.jp The diastereoselectivity of the Michael addition is influenced by the steric and electronic properties of both the nucleophile and the cycloalkene substrate.

For cyclic systems, the incoming nucleophile generally approaches from the less sterically hindered face of the ring. The conformation of the seven-membered cycloheptene ring will play a crucial role in directing this approach. Furthermore, in organocatalyzed reactions, the chiral catalyst can create a specific chiral environment around the substrate, dictating the facial selectivity of the nucleophilic attack and leading to high enantioselectivity. mdpi.comnih.gov

Models have been developed to predict the stereochemical outcome of Michael additions. For example, Heathcock's model for metal-mediated additions to carbonyl compounds involves a cyclic transition state where the metal bridges the reacting partners, and steric interactions in this transition state determine the product's stereochemistry. comporgchem.com While developed for carbonyl systems, similar principles of minimizing steric clash in organized transition states apply to additions to nitroalkenes, especially in catalyzed reactions. The interplay between the catalyst, nucleophile, and the conformation of the cycloheptene ring will ultimately determine the diastereoselectivity of the transformation. nii.ac.jpcomporgchem.com

Synthetic Utility of Michael Adducts as Precursors for Further Transformations

The Michael addition, a fundamental carbon-carbon bond-forming reaction, utilizes nitroalkenes like this compound as powerful Michael acceptors. wikipedia.org The resulting Michael adducts are highly versatile synthetic intermediates, owing to the electron-withdrawing nature of the nitro group which activates the molecule for subsequent reactions. researchgate.net These adducts, bearing a nitro functionality, can be transformed into a wide array of other functional groups, making them valuable precursors in organic synthesis. researchgate.net

Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions, providing chiral products with high enantioselectivity. researchgate.net For instance, the reaction between cyclic ketones and nitroalkenes can be catalyzed by chiral primary amines derived from natural alkaloids, yielding highly functionalized Michael adducts with excellent stereocontrol. nih.gov The primary amine catalyst reacts with the ketone to form a nucleophilic enamine, which then adds to the nitroalkene in a stereocontrolled manner. researchgate.net The nitro group of the nitroalkene can interact with the catalyst through hydrogen bonding, leading to a well-organized transition state that dictates the stereochemical outcome. mdpi.com

The synthetic utility of these Michael adducts is demonstrated by their conversion into other valuable compounds. The nitro group can be reduced to a primary amine, transformed into a carbonyl group via the Nef reaction, or converted to an oxime. researchgate.net These transformations open pathways to the synthesis of complex molecules, including amino acids, alkaloids, and other biologically active compounds. For example, the asymmetric Michael addition of acetaldehyde (B116499) to nitroalkenes is a key step in the synthesis of β-substituted derivatives of GABA, a neurotransmitter. encyclopedia.pub

Table 1: Examples of Organocatalyzed Michael Additions to Nitroalkenes This table is representative and intended to illustrate the types of transformations discussed.

| Nucleophile | Nitroalkene | Catalyst Type | Product Type | Potential Further Transformations |

|---|---|---|---|---|

| Cyclohexanone | This compound | Chiral Primary Amine | Chiral γ-Nitro Ketone | Reduction of nitro group to amine, Nef reaction to dicarbonyl |

| Acetaldehyde | (E)-β-Nitrostyrene | (S)-Prolinamide | Chiral γ-Nitro Aldehyde | Synthesis of GABA analogues, conversion to amino alcohols |

| Dimethyl Malonate | 1-Nitropropene | Chiral Thiourea | Chiral Nitro-Malonate | Decarboxylation, reduction to amino acids |

Cycloaddition Reactions with the this compound Scaffold

The double bond in this compound, activated by the adjacent nitro group, readily participates in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems with a high degree of stereocontrol.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile, yielding a five-membered ring. chesci.comwikipedia.org In the context of this compound, the nitroalkene moiety can act as the dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides. chesci.comuchicago.edu These reactions are synthetically valuable as they can generate up to three new contiguous stereocenters in a single step. chem-station.com

The regioselectivity of these cycloadditions is a critical aspect and can often be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the orientation of the addition. mdpi.com For electron-deficient nitroalkenes like this compound, the reaction is typically controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for predicting and rationalizing the regio- and stereochemical outcomes of these reactions. researchgate.netmdpi.com

For example, the reaction of a nitrone with a nitroalkene generally proceeds with high regioselectivity, initiated by the attack of the nucleophilic oxygen atom of the nitrone on the electrophilic β-carbon of the nitroalkene, leading to 4-nitro-substituted isoxazolidines. researchgate.netnih.gov The stereoselectivity is often high, with a preference for exo transition states to minimize steric interactions, particularly with bulky substituents. acs.org

Table 2: Regio- and Stereoselectivity in [3+2] Cycloadditions of Nitroalkenes This table presents generalized outcomes based on typical reactivity.

| 1,3-Dipole | Dipolarophile | Major Regioisomer | Predominant Stereochemistry | Key Influencing Factors |

|---|---|---|---|---|

| Nitrone | This compound | 4-Nitroisoxazolidine | Exo selectivity often favored | Steric hindrance, FMO energies |

| Nitrile Oxide | This compound | 4-Nitroisoxazoline | High regiocontrol | Electronic effects of substituents |

| Azide | This compound | 4-Nitro-1,2,3-triazoline | Thermally unstable, may eliminate N₂ | Reaction conditions, dipole structure |

Ene Reactions: Intra- and Intermolecular Variants and the Role of Lewis Acid Catalysis

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org It results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org The nitroalkene functionality in this compound can serve as a reactive enophile due to its electrophilic character. libretexts.org

Both intermolecular and intramolecular ene reactions are possible. Intramolecular ene reactions are particularly powerful for the construction of complex ring systems, with the stereochemical outcome being highly dependent on the geometry of the transition state. wikipedia.org The tether connecting the ene and enophile components dictates the facial selectivity of the reaction. wikipedia.org

The scope and efficiency of ene reactions can be significantly enhanced by the use of Lewis acid catalysts. wikipedia.orgacs.org Lewis acids activate the enophile by coordinating to the nitro group's oxygen atoms, lowering the LUMO energy and making it more electrophilic. nih.gov This activation allows the reaction to proceed under much milder conditions (lower temperatures) than thermal ene reactions and can improve both the yield and selectivity. wikipedia.org The mechanism of Lewis acid-catalyzed ene reactions can be either concerted, proceeding through a polar transition state, or stepwise, involving a zwitterionic intermediate. The specific pathway is influenced by the reactants and the choice of catalyst. wikipedia.org For highly reactive enophile-Lewis acid complexes, a stepwise mechanism is more likely. wikipedia.org

Rearrangement Reactions and Isomerization Pathways of Cyclic Nitroalkenes

Cyclic nitroalkenes and their derivatives can undergo various rearrangement reactions, often promoted by acid, base, or thermal conditions. These reactions can lead to the formation of structural isomers or entirely new molecular scaffolds. wiley-vch.de

A common transformation for nitro compounds is their conversion to cyclic nitronates, which can act as intermediates in subsequent reactions. For example, under certain conditions, nitroalkenes can undergo hetero-Diels-Alder reactions to form nitronate intermediates, which can then undergo sigmatropic rearrangements to yield the final cycloadducts. bohrium.com

Acid-catalyzed rearrangements are also prevalent in organic chemistry. wiley-vch.de While specific studies on this compound are not widely documented, analogous systems suggest potential pathways. For instance, protonation of the nitro group could initiate skeletal rearrangements, driven by the formation of more stable carbocationic intermediates. The Baeyer–Villiger rearrangement, which converts ketones to esters, is an example of an intramolecular anionotropic rearrangement where a group migrates to an electron-deficient oxygen, a process that shares mechanistic features with potential rearrangements of activated nitro compounds. wiley-vch.de Isomerization of the double bond within the cycloheptene ring is another possible pathway, potentially leading to a mixture of regioisomers depending on the thermodynamic stability of the products under the reaction conditions.

Theoretical and Computational Chemistry Studies on 1 Nitromethyl Cyclohept 1 Ene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of electronic structure and a wide array of molecular properties from first principles. nih.gov These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. For 1-(nitromethyl)cyclohept-1-ene, such calculations can map the electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate energies of different molecular states, providing a foundational understanding of its chemical character.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. cc.ac.cn It is extensively used to investigate the mechanisms of organic reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.netunimib.it For reactions involving this compound, such as cycloadditions or Michael additions, DFT calculations can locate the geometry of transition states—the highest energy point along a reaction coordinate—and determine the associated activation energy. nih.gov

This information is critical for predicting reaction feasibility and rates. Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-31G(d) or Def2TZVP, are commonly employed to model these complex reaction pathways. mdpi.comresearchgate.net By comparing the activation energies (ΔG‡) and reaction energies (ΔGᵣ) of competing pathways, researchers can predict the kinetic and thermodynamic products of a transformation. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a [3+2] Cycloaddition Reaction of this compound Calculations performed at the B3LYP/6-31G(d) level of theory in a solvent continuum model.

| Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGᵣ) (kcal/mol) | Description |

| Pathway A (Ortho/Endo) | 22.5 | -28.0 | Kinetically accessible and thermodynamically favorable. |

| Pathway B (Ortho/Exo) | 24.1 | -26.5 | Kinetically less favored than endo pathway. |

| Pathway C (Meta/Endo) | 27.8 | -21.3 | Higher kinetic barrier, less stable product. |

| Pathway D (Meta/Exo) | 29.3 | -19.9 | Kinetically and thermodynamically disfavored. |

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. mdpi.comencyclopedia.pub This theory utilizes tools based on the analysis of electron density, such as the Electron Localization Function (ELF) and Conceptual DFT (CDFT) reactivity indices, to provide a detailed picture of bond formation and breaking. mdpi.com

For this compound, MEDT can characterize its reactivity profile. CDFT indices, including electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), quantify the molecule's propensity to accept or donate electrons. luisrdomingo.commdpi.com The nitroalkene moiety makes this compound a strong electrophile. In polar reactions, the Global Electron Density Transfer (GEDT) at the transition state indicates the direction and magnitude of electron flow between reactants, clarifying the reaction's polar nature. mdpi.com ELF analysis provides a visual representation of the bonding changes along the reaction coordinate, allowing for a precise classification of the mechanism as synchronous or asynchronous. rsc.org

Table 2: Representative Conceptual DFT Reactivity Indices Calculated at the B3LYP/6-311G(d,p) level.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| This compound | -4.5 | 5.2 | 1.95 | 1.8 |

| Cyclopentadiene (Reaction Partner) | -3.1 | 4.8 | 1.00 | 3.5 |

Computational Prediction and Rationalization of Regioselectivity and Stereoselectivity in Complex Transformations

Many reactions involving this compound can yield multiple products, making the control of regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms in the product) crucial. Computational chemistry is an indispensable tool for predicting and understanding these selectivities. rsc.org

By calculating the transition state energies for all possible reaction channels, DFT can accurately predict the major product. unimib.it For instance, in a [3+2] cycloaddition reaction with a dipole, this compound can react to form different regioisomers (e.g., "ortho" or "meta" adducts) and stereoisomers (e.g., "endo" or "exo" adducts). researchgate.net The pathway with the lowest activation energy barrier will be the kinetically favored one, leading to the predominant product under kinetic control. researchgate.net Analysis of non-covalent interactions (NCI) within the transition state structure can further rationalize the origins of stereoselectivity, identifying key steric or electronic interactions that stabilize one transition state over another.

Conformational Analysis and Investigations of Ring Strain Effects in Cycloheptene (B1346976) Derivatives

The seven-membered ring of a cycloheptene derivative is not planar and can adopt several low-energy conformations, such as the chair and the twist-chair. researchgate.net The presence of the C=C double bond and the bulky nitromethyl substituent in this compound restricts this flexibility and influences the relative stability of these conformers. Conformational analysis, typically performed using computational methods, is essential to identify the lowest-energy ground-state structure of the molecule, which is the starting point for any reactivity study.

Ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between substituents (torsional strain), plays a significant role in the reactivity of cyclic molecules. wikipedia.orglibretexts.org While cycloheptene has less angle strain than smaller rings like cyclopropane (B1198618) or cyclobutane, it does possess notable transannular strain (steric interactions across the ring). saskoer.camaricopa.edu Computational studies can quantify the total strain energy and analyze its components. This inherent strain can be a driving force in reactions that lead to more stable, less-strained products, and computational models can explore how this strain energy changes along a reaction pathway. researchgate.net

Table 3: Relative Energies of Cycloheptene Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0.0 | Most stable conformation. |

| Twist-Chair | ~1.5 | Slightly higher in energy, flexible intermediate. |

| Boat | ~2.5 | Higher energy due to transannular interactions. |

| Twist-Boat | ~3.0 | Less stable than the boat conformation. |

Advanced Spectroscopic Characterization of 1 Nitromethyl Cyclohept 1 Ene and Its Derivatives for Structural and Mechanistic Insights

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the atomic framework.

Application of Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) to Investigate Chemical Environments and Connectivity

Multi-nuclear NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei within a molecule. For 1-(nitromethyl)cyclohept-1-ene, ¹H, ¹³C, and ¹⁵N NMR each offer unique and critical pieces of structural information.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The vinylic proton on the cycloheptene (B1346976) ring would appear in the downfield region, typically around 5.5-7.5 ppm, due to the deshielding effect of the double bond. The protons of the nitromethyl group (-CH₂NO₂) would likely resonate in the range of 4.0-5.0 ppm. The allylic protons and other methylene (B1212753) protons of the seven-membered ring would exhibit complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The two sp² hybridized carbons of the double bond would appear in the downfield region, typically between 120 and 150 ppm. The carbon of the nitromethyl group would be expected to resonate around 70-80 ppm. The remaining sp³ hybridized carbons of the cycloheptane (B1346806) ring would show signals in the upfield region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitro group. nih.gov The chemical shift of the nitrogen in the nitro group of nitroalkenes typically falls in a range of -20 to +20 ppm relative to nitromethane (B149229). nih.gov Isotopic labeling with ¹⁵N can significantly enhance the signal and allow for the observation of coupling constants with neighboring protons and carbons, providing definitive evidence for the connectivity of the nitromethyl group. nih.govnih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinylic C-H | 5.5 - 7.5 |

| ¹H | -CH₂NO₂ | 4.0 - 5.0 |

| ¹H | Allylic -CH₂- | 2.0 - 2.5 |

| ¹H | Ring -CH₂- | 1.5 - 2.0 |

| ¹³C | Vinylic C=C | 120 - 150 |

| ¹³C | -CH₂NO₂ | 70 - 80 |

| ¹³C | Ring -CH₂- | 20 - 40 |

| ¹⁵N | -NO₂ | -20 to +20 (relative to CH₃NO₂) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Detailed Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space connectivities within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons, as well as between the protons on adjacent methylene groups within the cycloheptene ring. This helps to trace the connectivity of the proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. An HSQC or HMQC spectrum of this compound would show a cross-peak connecting the ¹H and ¹³C signals for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, an HMBC experiment could show a correlation between the protons of the nitromethyl group and the vinylic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, typically within 5 Å. This is invaluable for determining the stereochemistry and conformation of the cycloheptene ring and the orientation of the nitromethyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.govnih.gov For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.com For nitroalkenes, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or related fragments. nih.govyoutube.com Common fragmentation patterns for compounds containing a nitro group include the loss of NO₂ (46 Da) and the loss of NO (30 Da). youtube.com The fragmentation of the cycloheptene ring would likely proceed through various ring-opening and rearrangement reactions, leading to a series of characteristic fragment ions. Analysis of these fragments can help to confirm the structure of the parent molecule. youtube.com

| Fragment Ion | Proposed Structure | m/z (calculated) | Neutral Loss |

|---|---|---|---|

| [M]⁺• | C₈H₁₃NO₂⁺• | 155.0946 | - |

| [M - NO₂]⁺ | C₈H₁₃⁺ | 109.1017 | NO₂ (46.0055) |

| [M - HNO₂]⁺• | C₈H₁₂⁺• | 108.0939 | HNO₂ (47.0133) |

| [M - C₂H₄]⁺• | C₆H₉NO₂⁺• | 127.0633 | C₂H₄ (28.0313) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ucl.ac.ukpageplace.de These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most characteristic absorptions would be due to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in a nitro group give rise to two strong bands, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectroscopyonline.comorgchemboulder.com The presence of conjugation with the double bond can slightly shift these frequencies. The C=C stretching vibration of the cycloheptene ring would be expected to appear around 1640-1680 cm⁻¹. The C-N stretching vibration would likely be observed in the 920-830 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. While the N-O stretching vibrations are strong in the IR, they are often weaker in the Raman spectrum. Conversely, the C=C stretching vibration is typically a strong band in the Raman spectrum, providing a clear indication of the double bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| =C-H Stretch | 3100 - 3000 | Medium | Medium |

| -C-H Stretch | 3000 - 2850 | Strong | Strong |

| C=C Stretch | 1680 - 1640 | Medium to Weak | Strong |

| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong | Medium |

| NO₂ Symmetric Stretch | 1360 - 1290 | Strong | Medium |

| C-N Stretch | 920 - 830 | Medium | Weak |

Synthetic Applications and Broader Utility of 1 Nitromethyl Cyclohept 1 Ene in Organic Synthesis

Role as a Versatile Building Block for Complex Natural Products and Bioactive Molecules

The structural core of 1-(Nitromethyl)cyclohept-1-ene, featuring a seven-membered ring and a reactive nitroalkene moiety, serves as an excellent starting point for the synthesis of intricate molecules, particularly those found in nature or designed for biological activity.

This compound is a potent precursor for generating both carbocyclic and heterocyclic systems through a variety of strategic reactions. The electron-withdrawing nature of the nitro group activates the alkene for several key bond-forming transformations. researchgate.netrsc.org

Carbocyclic Scaffolds: The formation of new carbon-carbon bonds is readily achieved using this compound as a substrate. Cycloaddition reactions, in particular, provide a powerful method for constructing fused bicyclic systems. In the Diels-Alder, or [4+2] cycloaddition, this compound can act as a dienophile, reacting with a 1,3-diene to form a bicyclo[5.4.0]undecene derivative. nih.govwikipedia.org The nitro group not only activates the dienophile but also directs the regioselectivity of the addition. nih.gov Furthermore, Michael addition of carbon nucleophiles, such as enolates or organocuprates, followed by intramolecular cyclization events, can lead to the formation of various substituted carbocyclic structures. researchgate.netwikipedia.org

Heterocyclic Scaffolds: The versatility of the nitroalkene moiety extends to the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles. researchgate.netrsc.org These reactions are fundamental in medicinal chemistry, as heterocyclic motifs are prevalent in many pharmaceutical agents. nih.govresearchgate.net Key synthetic strategies include:

[3+2] Cycloadditions: Reaction with 1,3-dipoles like nitrones or nitrile oxides can yield five-membered heterocyclic rings fused to the cycloheptane (B1346806) frame. researchgate.net

Conjugate Addition-Cyclization Cascades: The aza-Michael addition of amines or their derivatives to this compound generates an intermediate that can undergo subsequent intramolecular cyclization to form nitrogen-containing rings, such as piperidines or other fused N-heterocycles. researchgate.netrsc.org Similarly, using oxygen-based nucleophiles can lead to the formation of fused tetrahydrofurans or tetrahydropyrans.

The following table summarizes key reactions for scaffold synthesis:

| Reaction Type | Reactant Partner | Resulting Scaffold |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | 1,3-Diene | Fused Bicyclic Carbocycle |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Fused Five-Membered Heterocycle |

| Michael Addition/Cyclization | Carbon Nucleophile (e.g., Malonate) | Substituted Carbocycle |

| Aza-Michael Addition/Cyclization | Amine Nucleophile | Fused Nitrogen Heterocycle |

In the context of total synthesis, the strategic incorporation of a building block like this compound can significantly streamline a synthetic route. mdpi.comnih.govrsc.org The nitroalkene functionality serves a dual purpose: it facilitates key carbon-carbon bond formations early in the synthesis and can be readily transformed into other essential functional groups, such as ketones or amines, at a later stage. rsc.org

The utility of nitroalkenes in constructing complex carbocycles and heterocycles is well-documented in synthetic literature. researchgate.netresearchgate.net For instance, the asymmetric conjugate addition to a cyclic nitroalkene can establish a crucial stereocenter, which is then carried through the remainder of the synthesis. The subsequent conversion of the nitro group to a carbonyl via the Nef reaction provides a handle for further elaborations, such as aldol (B89426) reactions or Wittig olefinations. This strategic flexibility makes compounds like this compound powerful intermediates in assembling complex natural products. researchgate.netorganic-chemistry.org

Intermediate in the Preparation of Functional Materials and Fine Chemicals

Beyond natural product synthesis, this compound is an important intermediate for producing a range of valuable chemical compounds, including other key synthetic intermediates.

One of the most powerful transformations of nitro compounds is their conversion into carbonyls, known as the Nef reaction. organic-chemistry.orgacs.org This reaction is particularly useful for cyclic systems derived from this compound. The typical sequence involves a conjugate addition to the nitroalkene to produce a saturated α-substituted nitrocycloalkane. This intermediate, upon treatment with a strong base to form the nitronate salt followed by hydrolysis with strong acid, yields an α-substituted cycloheptanone (B156872). organic-chemistry.orgalfa-chemistry.com

| Step | Description | Transformation |

| 1. Conjugate Addition | A nucleophile adds to the β-carbon of the nitroalkene. | C=C bond becomes C-C single bond, new C-Nucleophile bond formed. |

| 2. Nef Reaction | The resulting nitroalkane is converted to a ketone. | -CH(NO₂) group becomes C=O group. |

Various methodologies have been developed for the Nef reaction, including classical strong acid hydrolysis and more modern oxidative or reductive methods. organic-chemistry.orgalfa-chemistry.com Furthermore, "interrupted" Nef reactions can occur under specific conditions, where reaction intermediates are trapped to form other valuable products like 3-haloisoxazoles or furanone oximes, adding another layer of synthetic utility. nih.gov

The reactivity of this compound allows for extensive derivatization, making it an ideal scaffold for generating diverse chemical libraries for screening purposes. The primary reaction modes for achieving this diversity are conjugate additions and cycloadditions. wikipedia.org

Conjugate (Michael) Addition: As a potent Michael acceptor, this compound can react with a vast array of nucleophiles. wikipedia.orgmasterorganicchemistry.comyoutube.com This allows for the systematic introduction of different substituents at the β-position of the original double bond.

Table of Representative Nucleophiles for Michael Addition:

| Nucleophile Class | Specific Examples | Resulting Structure |

|---|---|---|

| Carbon Nucleophiles | Enolates, Grignard reagents (with Cu), Malonates | 2-Alkyl-1-(nitromethyl)cycloheptane |

| Nitrogen Nucleophiles | Primary/Secondary Amines, Anilines | 2-(Amino)-1-(nitromethyl)cycloheptane |

| Oxygen Nucleophiles | Alkoxides, Phenoxides | 2-(Alkoxy)-1-(nitromethyl)cycloheptane |

| Sulfur Nucleophiles | Thiolates | 2-(Thioether)-1-(nitromethyl)cycloheptane |

Cycloaddition Reactions: As mentioned previously, cycloaddition reactions provide access to fused bicyclic systems. wikipedia.orglibretexts.org By varying the diene in a [4+2] cycloaddition or the dipole in a [3+2] cycloaddition, a wide range of structurally distinct molecules can be rapidly assembled from the common this compound starting material. nih.govpageplace.de This strategy is highly efficient for exploring chemical space and identifying novel bioactive compounds.

Emerging Applications and Future Research Directions in Nitroalkene Chemistry

The field of nitroalkene chemistry continues to evolve, with ongoing research revealing new reactivities and applications. nih.gov A major area of advancement is the development of asymmetric catalytic methods. The use of chiral organocatalysts or metal complexes allows for highly enantioselective conjugate additions to cyclic nitroalkenes, providing chiral α-substituted ketones after a Nef reaction. organic-chemistry.orgnih.gov

Future research is likely to focus on several key areas:

Novel Cascade Reactions: Designing new multi-step, one-pot reactions that start from nitroalkenes to rapidly build molecular complexity. illinois.edu This includes tandem Michael addition/cyclization/elimination sequences. mdpi.com

Photochemical Transformations: Exploring light-induced reactions of nitroalkenes to access novel cycloaddition pathways or functional group transformations that are not possible under thermal conditions. libretexts.org

Traceless Activating Groups: Investigating the use of the nitro group as a temporary, "traceless" activating group. For example, a recent concept involves using a nitrocycloalkene in a Diels-Alder reaction to create a cis-fused ring system, followed by removal of the nitro group to facilitate an isomerization to a more challenging trans-fused system. nih.gov

Bioconjugation and Materials Science: The reactivity of nitroalkenes as Michael acceptors may find applications in bioconjugation chemistry for labeling proteins or in materials science for creating functional polymers.

The continued exploration of the rich chemistry of nitroalkenes like this compound promises to yield new synthetic methodologies and provide access to novel and important chemical structures. nih.gov

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield | Key Validation Technique |

|---|---|---|---|

| Nitro-Michael Addition | Et₃N, THF, 0°C → RT | 65–85% | ¹H/¹³C NMR, GC-MS |

| Cycloaddition | Benzonitrile N-oxide, RT | 78–92% | X-ray diffraction |

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify nitromethyl group signals (δ ~4.5–5.0 ppm for CH₂NO₂) and cycloheptene backbone protons. Coupling constants confirm stereochemistry .

- Mass Spectrometry : GC-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NO₂) and fragmentation patterns .

- X-ray Crystallography : Resolves regiochemical ambiguities in cycloaddition products .

Advanced: How can computational chemistry elucidate reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., M06-2X/6-31G(d) level with PCM solvation) model transition states and regioselectivity. For example:

- Cycloadditions : DFT predicts orbital interactions favoring 5-(nitromethyl)-isoxazole formation over regioisomers, validated by experimental X-ray data .

- Aza-Claisen Rearrangements : Calculations confirm activation energies and stereochemical outcomes in thermal rearrangements .

Q. Table 2: Computational vs. Experimental Data

| Parameter | DFT Prediction | Experimental Result |

|---|---|---|

| Regioselectivity (ΔG‡) | 8.2 kcal/mol | 78% major product |

| Bond Length (C-Nitro, Å) | 1.48 | 1.47 (X-ray) |

Advanced: How should researchers address contradictions in synthetic yields or mechanistic data?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., reports 92% vs. 59% yields for similar substrates). Use DOE (Design of Experiments) to isolate variables (solvent, catalyst loading) .

- Mechanistic Conflicts : Cross-validate using kinetic isotope effects (KIEs) or isotopic labeling for pathways proposed via DFT vs. experimental kinetics .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 masks, and chemical-resistant lab coats to avoid dermal/ocular exposure .

- Waste Management : Nitro compounds require segregated disposal in halogen-resistant containers due to potential explosive decomposition .

Advanced: How can researchers optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Q. Table 3: Solvent Optimization for Nitro-Michael Addition

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 85 |

| CPME | 4.8 | 78 |

| Toluene | 2.4 | 62 |

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Thermal Stability : Store at –20°C under inert gas (Ar/N₂) to prevent nitro group decomposition. Monitor via DSC for exothermic peaks above 50°C .

- Light Sensitivity : Use amber glassware to avoid photolytic degradation, confirmed by UV-Vis absorbance shifts .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : The cycloheptene ring’s strain enhances electrophilicity at the nitromethyl group, favoring nucleophilic attacks.

- Electronic Effects : Nitro group’s –I effect destabilizes intermediates, requiring stabilizing counterions (e.g., tetrabutylammonium) in polar solvents .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

- Heterocycle Synthesis : Serves as a precursor for cyclohepta[b]indoles via thermal rearrangements .

- Mechanistic Probes : Nitro group’s electron-withdrawing properties make it a model for studying polar reaction dynamics .

Advanced: How to resolve ambiguities in spectral assignments for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.